![molecular formula C18H14O3 B14002494 2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 53566-05-5](/img/structure/B14002494.png)
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by its unique structure, which includes an indene ring system fused with a diketone moiety and a substituted phenyl group. Indandione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further transformed into the desired compound . Another approach is the thia-Michael addition reaction between maleic anhydride and 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide in a mixture of toluene and DMF . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The carbon at the C-2 position, being alpha to both carbonyls, acts as a nucleophile and can participate in self-aldol condensation . Bromination occurs at the 2-position, and the carbonyl groups can be reduced to alcohol or methylene groups depending on the reagents and conditions used . Common reagents include bromine for bromination and reducing agents like sodium borohydride for reduction reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for designing biologically active molecules, including drugs for treating Alzheimer’s disease and AIDS . In organic electronics, it is used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, it finds applications in optical sensing and non-linear optical (NLO) applications due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione involves its interaction with molecular targets and pathways relevant to its applications. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects . In organic electronics, its electron-accepting properties facilitate charge transfer processes essential for device performance .
Comparison with Similar Compounds
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be compared with other indandione derivatives such as 1,3-indandione and its analogues. While 1,3-indandione is also a diketone with an indane nucleus, the presence of the substituted phenyl group in 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione imparts unique electronic and steric properties . This makes it particularly suitable for applications requiring specific electronic characteristics, such as in NLO materials and photopolymerization .
Properties
CAS No. |
53566-05-5 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O3/c1-10-7-12(8-11(2)16(10)19)9-15-17(20)13-5-3-4-6-14(13)18(15)21/h3-9,19H,1-2H3 |
InChI Key |
MGCKWRPIJYUSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


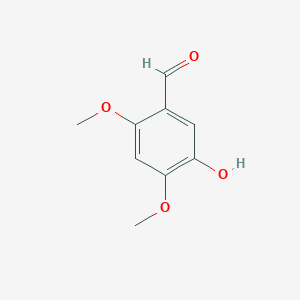
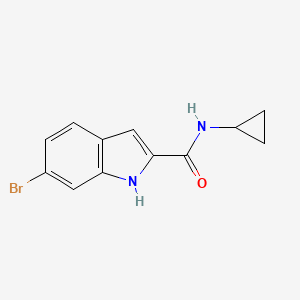
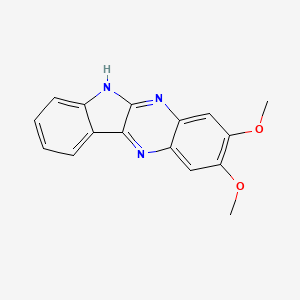
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
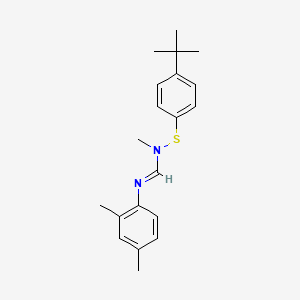
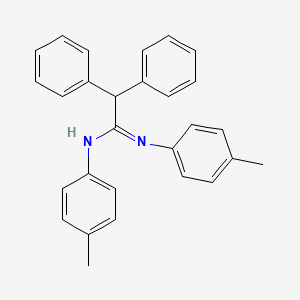
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

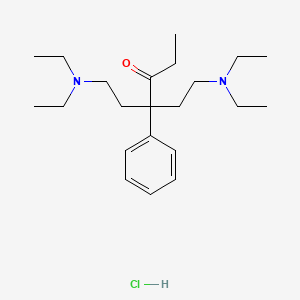

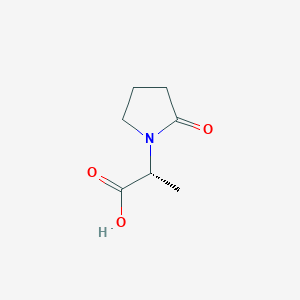
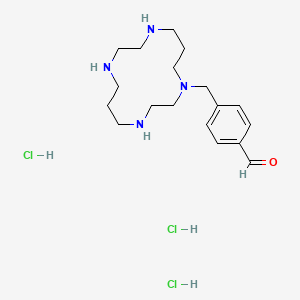
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
